molecular formula C9H9NO3 B13196814 3-Carbamoyl-4-methylbenzoic acid CAS No. 859964-28-6

3-Carbamoyl-4-methylbenzoic acid

Cat. No.: B13196814
CAS No.: 859964-28-6
M. Wt: 179.17 g/mol
InChI Key: DJNREJGAWCAVEJ-UHFFFAOYSA-N
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Description

3-Carbamoyl-4-methylbenzoic acid (CAS: 51600-24-9) is a benzoic acid derivative featuring a carbamoyl (-CONH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. Its structure combines a carboxylic acid moiety with polar (carbamoyl) and hydrophobic (methyl) substituents, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The compound is primarily utilized in research and development (R&D) settings, particularly as a building block for drug candidates or specialty chemicals .

Properties

CAS No.

859964-28-6

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-carbamoyl-4-methylbenzoic acid

InChI

InChI=1S/C9H9NO3/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)(H,12,13)

InChI Key

DJNREJGAWCAVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-methylbenzoic acid to introduce a nitro group, followed by reduction to form the corresponding amine. The amine is then converted to the carbamoyl derivative through reaction with phosgene or other carbamoylating agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of some reagents used in the process.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-Carbamoyl-4-carboxybenzoic acid.

    Reduction: 3-Amino-4-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Carbamoyl-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-4-methylbenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxy-3-methylbenzoic Acid (CAS: 499-76-3)

This compound replaces the carbamoyl group of 3-carbamoyl-4-methylbenzoic acid with a hydroxyl (-OH) group at the 3-position. The IUPAC name, 4-hydroxy-3-methylbenzoic acid, reflects this substitution . Key differences include:

  • Functional Groups: The hydroxyl group enhances hydrogen-bonding capacity and acidity (phenolic OH pKa ~9.8 vs. carbamoyl’s neutral H-bonding properties).

3-Sulfamoyl-4-chlorobenzoic Acid (Related to Mefruside)

3-Sulfamoyl-4-chlorobenzoic acid derivatives, such as those used in the diuretic drug Mefruside (CAS: 61450-06-4), feature a sulfonamide (-SO₂NH₂) group at the 3-position and a chlorine atom at the 4-position . Key distinctions from this compound include:

  • Electron-Withdrawing Effects : The sulfonamide group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.1 vs. ~4.8 for this compound).
  • Pharmacological Relevance : Sulfonamide groups are critical for diuretic activity in drugs like Mefruside, whereas carbamoyl groups may confer different biological interactions.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Caffeic acid (CAS: 331-39-5) shares a benzoic acid backbone but features a catechol (3,4-dihydroxy) group and an acrylic acid side chain. Notable differences include:

  • Antioxidant Properties : The catechol structure enables radical-scavenging activity, making caffeic acid a key ingredient in supplements and cosmetics .
  • Solubility : The polar hydroxyl groups enhance water solubility compared to the less polar carbamoyl and methyl substituents in this compound.

Data Table: Structural and Functional Comparison

Compound CAS Number Substituents (Position) Key Functional Groups Applications/Use Cases
This compound 51600-24-9 3: Carbamoyl, 4: Methyl Carboxylic acid, Carbamoyl Pharmaceutical intermediates, R&D
4-Hydroxy-3-methylbenzoic acid 499-76-3 3: Methyl, 4: Hydroxyl Carboxylic acid, Phenolic OH Preservatives, synthesis (inferred)
3-Sulfamoyl-4-chlorobenzoic acid 61450-06-4 3: Sulfamoyl, 4: Chloro Carboxylic acid, Sulfonamide Diuretics (e.g., Mefruside)
Caffeic acid 331-39-5 3,4: Dihydroxy, acrylic chain Carboxylic acid, Catechol Antioxidants, cosmetics

Research Findings and Implications

  • Substituent Effects : The carbamoyl group in this compound provides moderate polarity, balancing solubility in organic solvents (e.g., DMSO) and aqueous systems. This contrasts with sulfonamides (higher acidity) and catechols (higher reactivity) .
  • Biological Activity : Sulfamoyl and chloro substituents in diuretics enhance renal sodium excretion, while carbamoyl groups may target enzymes like carbonic anhydrase or proteases.
  • Synthetic Utility : this compound’s methyl group improves lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

Biological Activity

3-Carbamoyl-4-methylbenzoic acid (CMB) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a carbamoyl group attached to a methyl-substituted benzoic acid. Its molecular formula is C10_{10}H11_{11}N1_{1}O3_{3}, with a molecular weight of approximately 195.2 g/mol. The structure can be represented as follows:

CMB Structure C10H11N1O3\text{CMB Structure }\text{C}_{10}\text{H}_{11}\text{N}_{1}\text{O}_{3}

Mechanisms of Biological Activity

The biological activity of CMB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamoyl group plays a crucial role in forming hydrogen bonds with proteins, potentially leading to enzyme inhibition. Additionally, the methyl group may influence the compound's binding affinity and specificity towards different targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anti-inflammatory Activity : CMB has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This suggests its application in treating inflammatory diseases.
  • Antibacterial Properties : Preliminary studies indicate that CMB exhibits antibacterial activity against various strains of bacteria, making it a candidate for further exploration in antimicrobial therapies.
  • Antioxidant Effects : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Activity Mechanism References
Anti-inflammatoryInhibition of COX enzymes
AntibacterialDisruption of bacterial cell wall synthesis
AntioxidantScavenging free radicals

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of CMB in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with CMB compared to the control group. This suggests its potential utility in managing arthritis symptoms.

Case Study: Antibacterial Activity

In vitro tests were conducted to evaluate the antibacterial efficacy of CMB against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that CMB was effective at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Comparison with Similar Compounds

To understand the uniqueness of CMB, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
4-Methylbenzoic acidMethyl group on benzeneLacks carbamoyl functionality
N-(3-Methylphenyl)ureaUrea functional groupDifferent reactivity profile due to urea
3-Carbamoylbenzoic acidCarbamoyl group without methyl substitutionExhibits different binding affinities

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